molecular formula C12H20N4 B14655466 Guanidine, (2-(N-methyl-2,6-xylidino)ethyl)- CAS No. 46488-79-3

Guanidine, (2-(N-methyl-2,6-xylidino)ethyl)-

Cat. No.: B14655466
CAS No.: 46488-79-3
M. Wt: 220.31 g/mol
InChI Key: QKTIVYNFAOATJT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Guanidine, (2-(N-methyl-2,6-xylidino)ethyl)- is a compound with the molecular formula C12H20N4. It is a derivative of guanidine, a strong organic base that plays a crucial role in various biological and chemical processes.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of guanidine derivatives typically involves the reaction of an amine with an activated guanidine precursor. Common methods include the use of thiourea derivatives as guanidylating agents, metal-catalyzed guanidylation, and the use of cyanamides . For guanidine, (2-(N-methyl-2,6-xylidino)ethyl)-, specific synthetic routes may involve the reaction of N-methyl-2,6-xylidine with a guanidine precursor under controlled conditions.

Industrial Production Methods

Industrial production of guanidine derivatives often involves large-scale reactions using efficient catalysts and optimized conditions to ensure high yields and purity. Methods such as catalytic guanylation reactions and transition-metal-catalyzed synthesis are commonly employed .

Chemical Reactions Analysis

Types of Reactions

Guanidine, (2-(N-methyl-2,6-xylidino)ethyl)- undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles or electrophiles for substitution reactions. Reaction conditions vary depending on the desired product and may include specific temperatures, solvents, and catalysts .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while reduction may produce reduced forms of the compound. Substitution reactions can result in a variety of substituted guanidine derivatives .

Mechanism of Action

The mechanism of action of guanidine, (2-(N-methyl-2,6-xylidino)ethyl)- involves its interaction with molecular targets and pathways. It acts by enhancing the release of acetylcholine following a nerve impulse and slowing the rates of depolarization and repolarization of muscle cell membranes . This mechanism is crucial for its potential therapeutic effects in treating muscle weakness and fatigue associated with certain medical conditions.

Properties

CAS No.

46488-79-3

Molecular Formula

C12H20N4

Molecular Weight

220.31 g/mol

IUPAC Name

2-[2-(N,2,6-trimethylanilino)ethyl]guanidine

InChI

InChI=1S/C12H20N4/c1-9-5-4-6-10(2)11(9)16(3)8-7-15-12(13)14/h4-6H,7-8H2,1-3H3,(H4,13,14,15)

InChI Key

QKTIVYNFAOATJT-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=CC=C1)C)N(C)CCN=C(N)N

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.